molecular formula C10H6BrNOS2 B5685254 6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one

6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one

Cat. No. B5685254
M. Wt: 300.2 g/mol
InChI Key: KDUUJKNVUZRQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one” is a complex organic molecule. It contains a thiazin ring, which is a six-membered ring containing one nitrogen atom, one sulfur atom, and four carbon atoms . The molecule also contains a bromophenyl group, which is a phenyl group (a ring of six carbon atoms) with a bromine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could potentially be replaced with another group in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques .

Scientific Research Applications

Antimicrobial Activity

The thiazine derivative has been studied for its potential as an antimicrobial agent . Research indicates that similar compounds exhibit promising activity against bacterial (Gram-positive and Gram-negative) and fungal species . This suggests that 6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one could be effective in treating infections caused by a variety of pathogens.

Anticancer Properties

Compounds with a thiazole nucleus have been reported to possess antitumor activities . The structural similarity of our compound of interest to these thiazole derivatives suggests that it may also exhibit anticancer properties, particularly against breast cancer cell lines, as indicated by the promising results of related compounds in inhibiting the growth of cancer cells .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their targets. The compound has shown good docking scores within the binding pocket of selected protein databases, indicating its potential to be used as a lead compound for rational drug designing . This application is vital for the development of new pharmaceuticals with higher efficacy and lower side effects.

Neurotoxicity Assessment

The neurotoxic potentials of thiazine derivatives are an area of active research. Studies on similar compounds have investigated their effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain, which are important markers for neurotoxicity . This application is significant for evaluating the safety profile of new drugs.

DNA Binding Affinity

Compounds with bromophenyl groups have been synthesized to assess their DNA binding affinity . These studies are foundational for developing drugs that can interact with DNA to treat genetic disorders or cancers . The compound could potentially be modified to enhance its DNA binding properties for therapeutic applications.

Antiproliferative Effects

The antiproliferative effects of thiazine derivatives against various cancer cell lines are being explored. This includes their ability to halt the growth of cells, which is a key characteristic of effective cancer treatments . The compound’s structural features may contribute to its potential to act as an antiproliferative agent.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

6-(4-bromophenyl)-2-sulfanylidene-1,3-thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUUJKNVUZRQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-bromophenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.